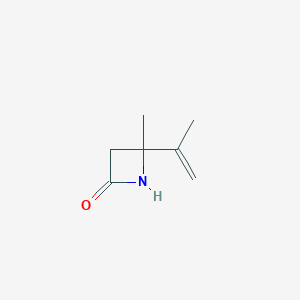

4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one

Description

Properties

IUPAC Name |

4-methyl-4-prop-1-en-2-ylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5(2)7(3)4-6(9)8-7/h1,4H2,2-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXXYGGOROUGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(CC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 4 Prop 1 En 2 Yl Azetidin 2 One

Strategies for Carbon-Nitrogen Bond Formation in Azetidinone Ring Closure

Cyclization of β-Amino Acid Derivatives

One of the most direct conceptual approaches to azetidin-2-one (B1220530) synthesis is the intramolecular cyclization of β-amino acid derivatives. This method involves the formation of an amide bond between the amino group and a carboxyl group (or its activated derivative) situated in a 1,3-relationship. The precursor for 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one would be 3-amino-3-methyl-4-pentenoic acid or its corresponding ester.

The cyclization typically requires the use of activating agents to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group. Common activating agents include carbodiimides, organophosphorus compounds, or the conversion of the acid to an acid chloride or ester.

Table 1: Activating Agents for β-Amino Acid Cyclization

| Activating Agent Class | Specific Example | Function |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group for direct amidation. |

| Organophosphorus | Diphenylphosphoryl azide (DPPA) | Forms a mixed anhydride, facilitating cyclization. |

| Acid Halides | Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acid chloride. |

While conceptually straightforward, this method can be challenging due to the entropic barrier of forming a strained four-membered ring and potential competing side reactions, such as intermolecular polymerization.

Staudinger Reaction and Related [2+2] Cycloadditions of Imines and Ketenes

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a cornerstone of β-lactam chemistry and remains one of the most versatile methods for their preparation. wikipedia.org It involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgmdpi.com This reaction is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate. wikipedia.orgmdpi.comresearchgate.net

The synthesis of this compound via the Staudinger reaction could be envisioned through the reaction of an appropriate imine with dimethylketene. The mechanism involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org Subsequent electrocyclic ring closure yields the β-lactam ring. mdpi.com The stereochemistry of the product (cis or trans) is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

Ketenes are often unstable and are typically generated in situ from precursors like acyl chlorides (by dehydrohalogenation with a tertiary amine) or from α-diazo ketones via a Wolff rearrangement. mdpi.comresearchgate.net The Staudinger reaction has been the subject of extensive research, leading to the development of catalytic and asymmetric variants to control stereoselectivity. acs.orgnih.gov

Table 2: Staudinger Reaction Variants for Azetidinone Synthesis

| Ketene Source | Imine Partner | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| Acid Chloride + Base | Substituted Imine | Tertiary Amine (e.g., Triethylamine) | Classical and widely used method. |

| α-Diazo Ketone | Substituted Imine | Photolysis or thermolysis (Wolff Rearrangement) | In situ generation of ketene under neutral conditions. researchgate.net |

| Carboxylic Acid | Substituted Imine | Dehydrating agents (e.g., PPh₃/CCl₄) | Direct use of carboxylic acids as ketene precursors. |

Cycloaddition of Chlorosulfonyl Isocyanate with Alkenes

The reaction of chlorosulfonyl isocyanate (CSI) with alkenes provides an effective route to N-unsubstituted β-lactams after a reductive workup. researchtrends.netorgsyn.org CSI is a highly reactive isocyanate that undergoes a [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.net For the synthesis of the target compound, the corresponding alkene precursor would be 2-methyl-1,4-pentadiene.

The mechanism of the cycloaddition can be either a concerted process or a stepwise pathway involving a diradical or zwitterionic intermediate, depending on the electronic properties of the alkene. researchtrends.net Following the cycloaddition, the N-chlorosulfonyl group is readily removed by reduction, typically with aqueous sodium sulfite or sodium bisulfite, to yield the final β-lactam. researchtrends.net This method is particularly useful for producing β-lactams that are unsubstituted on the nitrogen atom. orgsyn.org

Reaction Steps:

[2+2] Cycloaddition: An alkene reacts with Chlorosulfonyl Isocyanate (CSI) to form an N-chlorosulfonyl-β-lactam.

Reduction: The resulting N-chlorosulfonyl-β-lactam is treated with a reducing agent like aqueous sodium sulfite to cleave the N-SO₂Cl bond, yielding the final azetidin-2-one. researchtrends.net

Palladium-Catalyzed C-H Bond Activation Approaches to Azetidinones

Modern synthetic chemistry has seen the emergence of C-H bond activation as a powerful tool for constructing cyclic molecules. Palladium-catalyzed intramolecular C-H amination or carbonylation represents a potential, albeit advanced, strategy for synthesizing azetidinones. nih.govresearchgate.net This approach typically involves a substrate containing a directing group that positions the palladium catalyst in proximity to a C-H bond, facilitating the formation of a palladacycle intermediate. researchgate.net

For azetidinone synthesis, a plausible strategy involves the intramolecular amination of a C(sp³)-H bond of a suitably substituted amide. Alternatively, a carbonylative formal cycloaddition between an alkylarene and an imine, proceeding through a double benzylic C-H activation, has been reported to produce β-lactams. researchgate.net While the application of these methods to the specific synthesis of this compound is not explicitly documented, the general principles offer a pathway for future synthetic design. These reactions often require specific directing groups, oxidants, and ligands to achieve high efficiency and selectivity. nih.govresearchgate.net

Synthesis via Aza-Cope Rearrangement Pathways

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a acs.orgacs.org-sigmatropic shift. wikipedia.org While not a direct method for β-lactam ring closure, it can be a key step in a tandem reaction sequence leading to nitrogen-containing heterocycles. The most synthetically useful variant is the cationic 2-aza-Cope rearrangement, which is often coupled with a Mannich cyclization. wikipedia.org

This tandem aza-Cope/Mannich reaction provides access to substituted pyrrolidines. wikipedia.org Its application to the synthesis of the smaller, more strained azetidinone ring is less common and would require a specifically designed substrate to favor a 4-membered ring closure. This would likely involve a rearrangement that generates an intermediate poised for an intramolecular cyclization to form the β-lactam, a strategy that remains conceptually challenging but offers a unique mechanistic pathway.

Methods Involving Copper-Catalyzed Amide Coupling

Copper-catalyzed reactions have become increasingly important for the formation of carbon-nitrogen bonds. In the context of azetidinone synthesis, copper-catalyzed intramolecular C-N coupling of amides with vinyl halides offers an efficient method for ring closure. organic-chemistry.org This strategy would involve a precursor containing both an amide nitrogen and a vinyl halide, positioned to undergo a 4-exo ring closure.

Another significant copper-catalyzed route is the Kinugasa reaction, which involves the cycloaddition of a nitrone with a terminal alkyne, catalyzed by a copper(I) salt. organic-chemistry.orgresearchgate.net This reaction forms a β-lactam ring directly. For the target compound, this would require a nitrone and an alkyne that bear the necessary methyl and prop-1-en-2-yl substituents. The reaction is known for its good functional group tolerance and the ability to set stereocenters.

Table 3: Copper-Catalyzed Routes to Azetidinones

| Reaction Type | Substrates | Catalyst System | Key Transformation |

|---|---|---|---|

| Intramolecular C-N Coupling | Amide and Vinyl Halide | Cu(I) salt / Ligand | 4-exo ring closure to form the β-lactam. organic-chemistry.org |

| Kinugasa Reaction | Nitrone and Terminal Alkyne | Cu(I) salt / Base | [3+2] cycloaddition followed by rearrangement. organic-chemistry.orgresearchgate.net |

These copper-catalyzed methods represent mild and efficient alternatives to traditional cyclization strategies, often proceeding with high yields and selectivity.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target azetidinone hinges on the efficient preparation of its fundamental building blocks: a suitable imine and a ketene. Functionalization strategies primarily involve the incorporation of various substituents on these precursors to influence the reaction's outcome and the final product's properties.

The structure of this compound dictates the specific precursors required for its assembly via the Staudinger reaction. The C4 position of the azetidinone ring and its substituents originate from the imine component.

Imine Precursor: The required imine is derived from the condensation of an amine with 3-methylbut-3-en-2-one. To obtain the final product with a free N-H group, a primary amine with a readily cleavable protecting group, such as benzylamine, is often used. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the imine product.

Ketene Precursor: The unsubstituted C3 position of the target molecule indicates that the simplest ketene, H₂C=C=O, is required. Ketenes are generally unstable and are almost always generated in situ. organicreactions.org A common and practical method for generating ketene is the dehydrochlorination of acetyl chloride using a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N). nih.gov Alternatively, other methods like the Wolff rearrangement of α-diazoketones can be employed for ketene generation. organicreactions.orgorganic-chemistry.org

| Precursor | Starting Material(s) | Typical Synthesis Method |

| Imine | 3-methylbut-3-en-2-one, Benzylamine | Acid-catalyzed condensation with azeotropic removal of water. |

| Ketene | Acetyl chloride, Triethylamine | In situ dehydrochlorination in an inert solvent. |

Derivatization of the starting materials provides a pathway to a diverse range of azetidinone analogs and allows for optimization of the reaction.

Imine Derivatization: The nitrogen atom of the imine is a key site for derivatization. Using different substituted amines in the condensation step allows for the introduction of various N-substituents on the final β-lactam ring. Electron-withdrawing groups on the imine nitrogen can influence the stereochemical outcome of the cycloaddition. organic-chemistry.org For synthetic purposes, N-substituents often act as protecting groups (e.g., benzyl, p-methoxyphenyl) that can be removed in a later step to yield the N-unsubstituted β-lactam.

Ketene Derivatization: The versatility of the Staudinger reaction is greatly enhanced by the use of substituted ketenes, which allows for the introduction of various functionalities at the C3 position of the azetidinone ring. Substituted ketenes are typically generated in situ from the corresponding acyl chlorides. For instance, using phenoxyacetyl chloride would introduce a phenoxy group at the C3 position. nih.gov This strategy is crucial for building molecular complexity and for synthesizing analogs with potentially different biological activities.

Control of Stereochemistry in Azetidinone Synthesis

While the target molecule, this compound, is achiral, the synthesis of analogs with a substituent at the C3 position would generate two stereocenters (C3 and C4). In such cases, controlling the relative and absolute stereochemistry becomes a critical challenge. The stereochemical outcome of the Staudinger cycloaddition is determined during the ring-closure of a zwitterionic intermediate. organic-chemistry.org

The relative stereochemistry between substituents at the C3 and C4 positions (cis or trans) is a significant aspect of azetidinone synthesis. This diastereoselectivity is influenced by several factors:

Substituent Effects: The electronic nature of the substituents on both the imine and the ketene plays a crucial role. Generally, ketenes with electron-donating substituents favor the formation of cis-β-lactams, while those with electron-withdrawing groups tend to yield trans products. wikipedia.org The geometry of the imine is also important, with (E)-imines typically leading to cis-β-lactams and (Z)-imines forming trans products. wikipedia.org

Reaction Conditions: Temperature and solvent can significantly impact the diastereomeric ratio. Lower temperatures often enhance selectivity by favoring the kinetically controlled product.

In Situ Imine Generation: One-pot methods that generate the imine in situ from an amine, followed by the cycloaddition, can offer excellent diastereoselectivity, often favoring the cis isomer. acs.orgacs.org

| Factor | Influence on Stereochemistry | General Outcome |

| Ketene Substituent | Electron-donating | Favors cis-diastereomer wikipedia.org |

| Ketene Substituent | Electron-withdrawing | Favors trans-diastereomer wikipedia.org |

| Imine Geometry | (E)-imine | Favors cis-diastereomer wikipedia.org |

| Imine Geometry | (Z)-imine | Favors trans-diastereomer wikipedia.org |

To synthesize enantiomerically pure azetidinones, asymmetric strategies are employed. These methods aim to control the absolute stereochemistry at the newly formed chiral centers.

Chiral Auxiliaries: A widely used strategy involves attaching a chiral auxiliary to either the ketene or the imine precursor. organicreactions.org This auxiliary directs the cycloaddition to occur preferentially from one face, leading to a diastereomeric mixture of β-lactams that can be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Evans' oxazolidinones are common chiral auxiliaries used for this purpose. researchgate.net For example, a chiral auxiliary attached to the imine nitrogen, derived from an amino acid or a sugar, can effectively control the stereochemistry. nih.gov

Asymmetric Catalysis: The use of a chiral catalyst to induce enantioselectivity is a more atom-economical approach. Chiral nucleophilic catalysts, such as cinchona alkaloids (e.g., benzoylquinine) or planar-chiral N-heterocyclic carbenes (NHCs), have been successfully used to catalyze the reaction between achiral ketenes and imines, yielding β-lactams with high enantioselectivity. organic-chemistry.orgacs.org These catalysts typically interact with the ketene to form a chiral enolate intermediate, which then reacts with the imine in a stereocontrolled manner.

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliary | A removable chiral group attached to a reactant to direct stereochemistry. | Evans' oxazolidinones, sugar-derived imines. nih.govresearchgate.net |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Cinchona alkaloids (e.g., benzoylquinine), N-heterocyclic carbenes. acs.org |

Atom Economy and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the importance of sustainability, focusing on principles like atom economy and the reduction of waste.

Several green chemistry principles can be applied to improve the synthesis of azetidinones:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones is a core principle. Asymmetric catalysis, as mentioned above, is a prime example where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent use, energy consumption, and waste generation. acs.orgacs.org For instance, the in situ generation of imines from amines followed directly by the Staudinger cycloaddition is an effective green strategy. rsc.org

Alternative Solvents and Conditions: Exploring the use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact of the synthesis.

Renewable Feedstocks: While not always straightforward, sourcing starting materials from renewable feedstocks is a long-term goal for sustainable chemistry.

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally responsible.

Advanced Chemical Transformations and Derivatization Strategies of 4 Methyl 4 Prop 1 En 2 Yl Azetidin 2 One

Nucleophilic Ring-Opening Reactions of the β-Lactam Core

The high degree of ring strain in the azetidin-2-one (B1220530) skeleton is a primary driver for its reactivity, facilitating nucleophilic ring-opening reactions that are otherwise difficult in larger, more stable lactams. chemistrysteps.com These reactions typically involve the cleavage of one of the C-N bonds of the amide linkage.

Regioselectivity and Stereoselectivity in Ring Opening

Nucleophilic attack on the β-lactam ring of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one can theoretically occur at two electrophilic sites: the carbonyl carbon (C2) and the C4 carbon. The regioselectivity of this attack is dictated by a combination of electronic and steric factors, as well as the nature of the attacking nucleophile.

Attack at C2 (Acyl Cleavage): This is the most common pathway for β-lactam ring-opening, analogous to the hydrolysis of acyclic amides. The carbonyl carbon is highly electrophilic due to polarization by the adjacent oxygen atom. Nucleophilic attack at this position leads to the cleavage of the C2-N1 bond, forming a β-amino acid derivative. This pathway is mechanistically similar to the mode of action of β-lactam antibiotics, which involves the acylation of a serine residue in the active site of bacterial transpeptidase enzymes. acs.org

Attack at C4 (Alkyl Cleavage): Cleavage of the C4-N1 bond is less common for azetidin-2-ones but can be observed under specific conditions, particularly when the nitrogen is activated or when substituents at C4 can stabilize a developing positive charge. Studies on the ring-opening of related azetidinium ions (where the nitrogen is quaternized) have shown that nucleophilic attack can be directed to the C4 position. researchgate.net However, for a neutral azetidin-2-one, the C2 carbonyl carbon remains the more potent electrophilic site. In the case of 4,4-disubstituted azetidin-2-ones, the steric hindrance at the C4 position further disfavors direct nucleophilic attack at this carbon.

The stereochemistry of the starting material can influence the stereochemical outcome of the ring-opened product. Since the C4 carbon is a quaternary stereocenter, ring-opening via acyl cleavage (C2-N1 bond scission) preserves this stereocenter, yielding an enantiomerically pure β-amino acid derivative if the starting β-lactam was enantiopure.

Influence of Substituents (Methyl and Prop-1-en-2-yl) on Reaction Rates and Pathways

The two substituents at the C4 position, a methyl group and a prop-1-en-2-yl (isopropenyl) group, significantly modulate the reactivity of the β-lactam ring.

Steric Effects: The presence of two substituents at the C4 position creates significant steric bulk. This steric hindrance can influence the rate of nucleophilic attack at the C2 carbonyl. While the attack is not directly on the C4 carbon, the bulky groups can shield the approach of the nucleophile to the lactam ring, potentially slowing down the reaction rate compared to less substituted β-lactams. Furthermore, this steric crowding increases the ring strain, which can, in turn, accelerate the rate of ring-opening reactions as the system moves to relieve this strain. organic-chemistry.org

Electronic Effects:

The prop-1-en-2-yl group has more complex electronic effects. The π-system of the double bond can interact with the lactam ring, though this interaction is not through direct conjugation with the carbonyl group. The electronic nature of substituents is known to be a crucial factor in determining the relative stereochemistry in β-lactam synthesis and can also play a role in its subsequent reactions. researchgate.net

Table 1: Factors Influencing Nucleophilic Ring-Opening

| Factor | Influence on this compound | Predicted Outcome |

| Ring Strain | Increased due to gem-disubstitution at C4. | Enhanced reactivity; faster reaction rates. |

| Steric Hindrance | C4 substituents may shield the carbonyl group. | Potentially slower approach of bulky nucleophiles. |

| Electronic Effects | Minor inductive effect from methyl; potential π-system interaction from the alkenyl group. | Minimal impact compared to steric and strain effects. |

| Regioselectivity | Carbonyl (C2) is the primary electrophilic site. | Predominant C2-N1 bond cleavage (acyl cleavage). |

Tandem Reactions Involving Ring Opening

The ring-opening of the β-lactam can be the initial step in a sequence of reactions, often referred to as tandem or cascade reactions. These processes are highly efficient as they allow for the construction of complex molecules in a single operational step. A nucleophilic attack that opens the ring generates a reactive intermediate, such as a β-amino acid or its derivative, which can then undergo a subsequent intramolecular reaction. For example, a conjugate addition/ring expansion (CARE) cascade has been reported for related β-lactam systems, where a nucleophile initiates a sequence that leads to the formation of medium-sized rings. nih.gov In the context of this compound, a nucleophile could open the lactam ring, and the newly formed amine or carboxylate could then react with the pendant prop-1-en-2-yl group in an intramolecular fashion, leading to more complex heterocyclic structures.

Reactions Involving the Prop-1-en-2-yl Moiety

The prop-1-en-2-yl group at the C4 position offers a versatile handle for further functionalization, independent of the β-lactam core's reactivity. This allows for the modification of the substituent while keeping the strained four-membered ring intact for subsequent transformations. General studies have noted that olefinic groups in β-lactams can be manipulated through various chemical transformations. mdpi.com

Alkene Functionalization Reactions (e.g., Hydrogenation, Halogenation, Epoxidation)

The double bond of the prop-1-en-2-yl group is susceptible to a range of standard alkene functionalization reactions.

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to yield 4-Methyl-4-isopropylazetidin-2-one. This transformation is typically achieved using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, such as pressure and temperature, can be optimized to ensure the reduction of the alkene without causing the reductive cleavage of the β-lactam ring. masterorganicchemistry.com

Halogenation: The alkene can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) or halo-succinimides (e.g., NBS, NCS) to form dihalo or halohydrin derivatives. This reaction proceeds via a halonium ion intermediate, followed by nucleophilic attack. The regioselectivity and stereoselectivity of this addition would be influenced by the steric environment around the double bond, dictated by the adjacent quaternary center of the β-lactam. Vinylic halogenation has been reported for related 4-alkylidenazetidin-2-ones. researchgate.net

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids, most commonly meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgwikipedia.org This reaction is a concerted syn-addition of an oxygen atom across the double bond. libretexts.org The resulting spirocyclic epoxide, 4-Methyl-4-(1-methyloxiran-1-yl)azetidin-2-one, is a valuable intermediate for further synthesis, as the epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups.

Table 2: Functionalization of the Prop-1-en-2-yl Moiety

| Reaction | Reagent(s) | Product |

| Hydrogenation | H₂, Pd/C | 4-Isopropyl-4-methylazetidin-2-one |

| Halogenation | Br₂, CCl₄ | 4-(1,2-Dibromo-1-methylethyl)-4-methylazetidin-2-one |

| Epoxidation | m-CPBA | 4-Methyl-4-(1-methyloxiran-1-yl)azetidin-2-one |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. masterorganicchemistry.com The prop-1-en-2-yl group can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netmasterorganicchemistry.com

Radical Reactions and Polymerization Initiation

The isopropenyl group of this compound is a prime site for radical reactions. The unsaturation can be exploited for radical additions, and the allylic methyl protons could potentially undergo hydrogen abstraction to initiate radical processes. While specific studies on this molecule are not prevalent, the reactivity can be inferred from related systems. For instance, radical additions to 2-azetines, which also contain a strained four-membered ring with endocyclic unsaturation, are known to proceed efficiently. nih.gov

Furthermore, the isopropenyl moiety can act as a monomer in polymerization reactions. The free-radical polymerization of monomers like isopropenyl acetate (B1210297) is well-documented, proceeding via initiation by agents such as potassium persulfate. d-nb.inforesearchgate.net By analogy, this compound could serve as a monomer or comonomer to produce polymers with pendant β-lactam units. These polymers could have unique properties, with the β-lactam ring offering a site for further modification or for imparting specific functionalities to the polymer backbone. The reactivity of isopropenyl acetate in copolymerization is often lower than that of acrylic monomers, which might suggest that the polymerization of the title compound would require carefully optimized conditions. researchgate.net

Atom Transfer Radical Cyclization (ATRC) is another powerful strategy that could be applied. For example, β-lactams bearing an allylic or propargylic group and a halogen can undergo intramolecular radical cyclization to form fused bicyclic systems, such as tetrahydrofuro[3,2-c]azetidin-2-ones. nih.gov A suitably functionalized precursor related to this compound could undergo similar transformations to yield complex fused structures.

Transformations at the Azetidinone Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidin-2-one ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is diminished due to the delocalization of the lone pair into the adjacent carbonyl group. Nevertheless, N-alkylation and N-acylation are common and crucial transformations for modifying the properties and reactivity of β-lactams. bath.ac.uk

N-acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. bath.ac.uk This modification is often used to install protecting groups or to introduce functionalities that can modulate the biological activity of the β-lactam core. For instance, the acylation of a 3-amino-2-azetidinone with 4-chlorophenyl isocyanate has been reported to generate a 3-ureido derivative. researchgate.net

N-alkylation generally requires stronger conditions, such as the use of a strong base like sodium hydride followed by treatment with an alkyl halide. The choice of the N-substituent is critical, as it can influence the stability and subsequent reactivity of the β-lactam ring. In some synthetic strategies, an N-aryl group, such as a p-ethoxyphenyl group, is installed via a Staudinger [2+2] cycloaddition and then later removed oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the N-unsubstituted β-lactam. researchgate.netnih.gov This "traceless" use of an N-substituent is vital for the synthesis of many biologically active β-lactams. nih.gov

| Reaction | Reagent(s) | Base | Typical Conditions | Product Type |

| N-Acylation | Acyl Chloride, Anhydride | Triethylamine, Pyridine | Room temperature | N-Acyl Azetidinone |

| N-Alkylation | Alkyl Halide | NaH, KHMDS | 0 °C to reflux | N-Alkyl Azetidinone |

| N-Dearylation | Ceric Ammonium Nitrate (CAN) | - | 0 °C, in Acetonitrile/Water | N-Unsubstituted Azetidinone |

Synthesis of N-Vinyl Azetidinones and Subsequent Rearrangements

The synthesis of N-vinyl azetidinones introduces an additional reactive handle onto the β-lactam scaffold. While not extensively documented for this specific compound, general methods for the N-vinylation of amides and lactams often involve transition-metal-catalyzed coupling with vinylating agents like vinyl acetate or vinyl halides. Another approach could involve the dehydration of an N-(2-hydroxyethyl) precursor.

Once formed, N-vinyl azetidinones could be substrates for a variety of transformations. The vinyl group can participate in cycloadditions, such as Diels-Alder reactions, or undergo polymerization. It can also be a substrate for rearrangements. Although specific rearrangements for N-vinyl β-lactams are not commonly reported, related systems offer insight into potential pathways. For example, N-p-toluenesulfonyl azetidines substituted at the C-2 position are known to rearrange to pyrrolidines under Lewis acid conditions. Such rearrangements are driven by the release of ring strain inherent in the four-membered azetidine (B1206935) ring.

Formation of Bridged or Fused Heterocyclic Systems

The strained azetidinone ring is a versatile precursor for the construction of more complex bridged or fused heterocyclic systems. These transformations often leverage the reactivity of substituents on the β-lactam core to perform intramolecular cyclizations.

Several strategies can be employed:

[2+2] Cycloaddition Reactions: Azetine intermediates, derived from azetidinones, can undergo [2+2] cycloadditions with ketenes or isocyanates to form fused bicyclic lactams. nih.gov

Intramolecular Cycloadditions: A powerful method involves tethering a reactive group to the azetidinone that can undergo an intramolecular cycloaddition. For example, an azetidinone bearing both a nitrone and an alkene can undergo an intramolecular [3+2] cycloaddition to create novel fused tricyclic β-lactams. researchgate.net

Radical Cyclization: As mentioned previously, intramolecular radical cyclization is a robust method for forming fused rings. The copper-catalyzed atom transfer radical cyclization of an N-allyl or N-propargyl-3,3-dichloroazetidin-2-one can yield bicyclic C-fused tetrahydrofuro[3,2-c]azetidin-2-ones with high diastereoselectivity. nih.gov

Ring Closing Metathesis (RCM): By functionalizing both the N-1 and C-3 or C-4 positions with alkenyl chains, RCM can be used to form large, 1,3-bridged 2-azetidinones. researchgate.net

These strategies demonstrate the utility of the azetidinone core as a scaffold for building molecular complexity, leading to novel structures with potential applications in medicinal chemistry. mdpi.com

Conversion to Azetidine-2-thiones and Other Analogues

The carbonyl group of the β-lactam can be converted to a thiocarbonyl group to form the corresponding azetidine-2-thione (B14304359) (a thiolactam). This transformation alters the electronic properties and reactivity of the ring. The most common and effective method for this conversion is the use of Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov

The reaction typically involves heating the azetidin-2-one with Lawesson's Reagent in an inert, anhydrous solvent such as toluene (B28343) or xylene. nih.gov The mechanism proceeds through a [2+2] cycloaddition of the carbonyl oxygen to the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion releases the desired thiolactam and a stable phosphine (B1218219) oxide byproduct, which drives the reaction forward. organic-chemistry.org The reaction is generally faster for lactams compared to esters, allowing for a degree of chemoselectivity in more complex molecules. organic-chemistry.orgnih.gov

| Starting Material | Thionating Agent | Solvent | Conditions | Product |

| This compound | Lawesson's Reagent | Toluene | Reflux | 4-Methyl-4-(prop-1-en-2-yl)azetidine-2-thione |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late point in its synthesis, which is a highly valuable strategy in drug discovery. This compound offers several sites for such modifications.

Functionalization of the Isopropenyl Group: The double bond is a versatile handle for introducing functionality. Potential reactions include:

Epoxidation: Using reagents like m-CPBA to form an epoxide.

Dihydroxylation: Using OsO₄/NMO to form a diol.

Oxidative Cleavage: Ozonolysis can cleave the double bond to yield a ketone (4-acetyl-4-methylazetidin-2-one).

Hydroboration-Oxidation: To install a primary alcohol in an anti-Markovnikov fashion. Research on 3-isopropenyl-β-lactams has shown their potential as antimitotic agents, highlighting the importance of this functional group in tuning biological activity. mdpi.com

Functionalization of the C-3 Position: The methylene (B1212753) group at the C-3 position is adjacent to the carbonyl and can be functionalized via enolate chemistry. nih.gov Deprotonation with a strong base (e.g., LDA) would generate an enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at this position. Dirhodium-catalyzed intramolecular C-H insertion of enoldiazoacetamides is another sophisticated method to form cis-β-lactams, showcasing modern approaches to C-H functionalization. rsc.org

Functionalization of the C-4 Methyl Group: While typically less reactive, the methyl group at the C-4 position could potentially be functionalized through radical halogenation or transition-metal-catalyzed C-H activation, although this would likely require specialized and highly reactive catalytic systems. nih.gov

Functionalization at the C-4 Position: While the title compound already has a quaternary center at C-4, related β-lactams can be functionalized at this position. For example, copper-catalyzed acyloxylation of N-(4-methoxyphenyl)-azetidin-2-ones with peresters can introduce a 4-acetoxy or 4-benzoyloxy group, predominantly with trans-stereoselectivity. rsc.org

These diverse strategies underscore the synthetic flexibility of the this compound scaffold, making it a valuable building block for creating novel and complex molecular architectures.

Mechanistic Investigations of Reactions Involving 4 Methyl 4 Prop 1 En 2 Yl Azetidin 2 One

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one involves examining the stepwise process of bond formation and cleavage. For many β-lactam reactions, such as the Staudinger ketene-imine cycloaddition used in their synthesis, the mechanism proceeds through a zwitterionic intermediate which then cyclizes to form the four-membered ring. mdpi.com The specific substituents at the C4 position, in this case, a methyl and an isopropenyl group, influence the stability of intermediates and the energy of transition states.

Computational studies, often employing density functional theory (DFT), are crucial for mapping these pathways. acs.orgacs.org For instance, in the hydrolysis of β-lactams, calculations can determine the Gibbs free energy of reactants, transition states (TS), and intermediates (IM), providing a quantitative look at the reaction's feasibility. acs.org A multi-step process with a low rate-limiting energy barrier would be favored over a high-energy one-step process. acs.org The transition state for nucleophilic attack on the carbonyl carbon is a key feature, and its geometry dictates the stereochemical outcome of the reaction.

Role of Ring Strain and Electrophilicity in Reactivity

The reactivity of the β-lactam ring is fundamentally governed by two key factors: ring strain and the electrophilicity of the carbonyl carbon. The four-membered azetidin-2-one (B1220530) ring possesses significant angle and torsional strain, which is released upon ring-opening reactions. nih.gov This inherent strain makes the amide bond within the ring more susceptible to cleavage than in its acyclic counterparts. researchgate.net

The carbonyl carbon of the β-lactam is highly electrophilic. Nucleophilic attack at this position is a common initiation step for many of its transformations. researchgate.net The non-planarity of the nitrogen atom in the β-lactam ring reduces the typical amide resonance, which would normally decrease the electrophilicity of the carbonyl carbon. This makes the carbonyl group more ketone-like and thus more reactive towards nucleophiles. The isopropenyl group at the C4 position of this compound can further influence this reactivity through electronic effects, potentially altering the electron density at the reaction center.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of reactions involving β-lactams. For hydrolysis reactions, parameters such as rate constants, activation energies, and Brønsted coefficients (βnuc) are determined to elucidate the mechanism. For example, the hydrolysis of benzylpenicillin catalyzed by alkoxide ions shows a Brønsted βnuc of 0.97, which is consistent with a rate-limiting ring-opening step. researchgate.net

| Reaction Type | Kinetic Parameter | Observed Value | Implication |

|---|---|---|---|

| Alkoxide-catalyzed Hydrolysis | Brønsted βnuc | 0.97 | Rate-limiting ring opening of the β-lactam. researchgate.net |

| Trifluoroethanol-catalyzed Reaction | Solvent Isotope Effect (kH₂O/kD₂O) | 3.2 | Protonation by water occurs to the departing β-lactam nitrogen in the transition state. researchgate.net |

| Metallo β-Lactamase Regeneration | Solvent Isotope Effect (kH₂O/kD₂O) | 5.2 | Indicative of a rate-limiting proton transfer. nih.gov |

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can dramatically alter the mechanism and outcome of reactions involving this compound. Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. Quantum mechanical calculations using polarizable continuum models can be used to estimate these solvation effects. acs.org

Catalysts provide an alternative, lower-energy reaction pathway. In β-lactam chemistry, this is exemplified by both acid and base catalysis. researchgate.net For example, the hydrolysis of azetidin-2-ylideneammonium salts is general-base catalyzed, where the mechanism involves the breakdown of a reversibly formed tetrahedral intermediate. researchgate.net In synthetic applications, Lewis acids are often used to mediate reactions, such as the synthesis of 4-alkylideneazetidin-2-ones from 4-acetoxyazetidin-2-ones, where the choice of Lewis acid can affect the diastereoselectivity of the product. researchgate.net Furthermore, enzymes like β-lactamases catalyze the ring-opening with incredible efficiency, operating through mechanisms involving active site residues like serine or zinc ions. researchgate.netnih.gov

Proposed Mechanisms for Novel Transformations

Research continues to uncover novel transformations for β-lactams, including 4,4-disubstituted variants. One area of interest is the use of radical reactions. For instance, a copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization has been developed to synthesize azetidines, demonstrating a unique regioselective pathway. nih.gov

Another novel approach involves enzymatic C-H amidation to form the β-lactam ring itself. Myoglobin-based biocatalysts have been shown to convert suitable substrates into β-lactams with high yield and excellent enantioselectivity (up to 99% ee). nih.govscispace.com The proposed mechanism involves a nitrene transfer from the catalyst to a C-H bond. For this compound, the isopropenyl group could be a handle for unique transformations, such as metathesis or addition reactions, leading to novel, more complex structures. The mechanism for a Lewis acid-mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones has been proposed to proceed via specific intermediates that lead to excellent Z-diastereoselection of the resulting double bond. researchgate.net

Stereochemical Control and Diastereoselective Outcomes

The stereochemistry of the β-lactam ring is crucial for its biological activity and its utility as a chiral building block. The quaternary center at the C4 position of this compound is a key stereocenter. The synthesis of such β-lactams often relies on stereoselective reactions like the Staudinger ketene-imine cycloaddition. rsc.orgnih.gov The relative stereochemistry of the substituents (cis or trans) is determined during the ring-forming step and can be influenced by the choice of reactants, base, and solvent. rsc.orgnih.gov

In subsequent reactions, the existing stereochemistry at C4 can direct the approach of incoming reagents, leading to diastereoselective outcomes. For example, the alkylation of bicyclic trans-β-lactams has been shown to proceed with high diastereoselectivity, where the electrophile attacks the C3 position from the front face with retention of configuration. nih.gov Ligand-controlled stereodivergent synthesis is another powerful strategy, where judicious selection of a palladium ligand can selectively produce either the trans or cis isomer in intramolecular allylation reactions with high diastereomeric excess. acs.orgvu.nl

| Reaction | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Ketene-Imine Cycloaddition | Choice of imine and ketene (B1206846) source | Can produce exclusively cis or trans isomers. | rsc.orgnih.gov |

| Intramolecular Tsuji-Trost Allylation | Palladium ligand selection | Stereodivergent access to either cis or trans isomers with high dr. | acs.orgvu.nl |

| NBS-Mediated Cyclization | Cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers | Highly diastereoselective formation of α-bromo N-alkoxy β-lactams. | rsc.org |

| α-Lithiation/Electrophile Trapping | Stereoconvergence of lithiated intermediate | Highly stereoselective (er > 95:5, dr > 85:15). | mdpi.com |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one. One-dimensional NMR provides initial insights into the chemical environment of protons and carbons within the molecule.

A synthesis of 4-methyl-4-(propen-2-yl)-1-azetidin-2-one has been reported, along with its ¹H and ¹³C NMR data. hud.ac.uk The proton NMR spectrum shows characteristic signals for the vinyl protons at δ 6.06 (dd, J=17.2, 10.6 Hz), 5.21 (d, J=17.2 Hz), and 5.15 (d, J=10.6 Hz), confirming the presence of the propen-2-yl group. hud.ac.uk The methyl group protons appear at δ 1.47 (s), and the diastereotopic methylene (B1212753) protons of the azetidinone ring are observed as two singlets at δ 2.94 and 2.91. hud.ac.uk In the ¹³C NMR spectrum, the carbonyl carbon of the β-lactam ring resonates at δ 180.78. hud.ac.uk

Interactive Data Table: ¹H and ¹³C NMR Data for this compound hud.ac.uk

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| C=O | - | 180.78 |

| =CH | 6.06 (dd, J=17.2, 10.6 Hz) | 141.55 |

| =CH₂ | 5.21 (d, J=17.2 Hz), 5.15 (d, J=10.6 Hz) | 113.41 |

| C(CH₃)(C₃H₅) | - | 67.18 |

| CH₂ (ring) | 2.94 (s), 2.91 (s) | 46.55 |

| CH₃ | 1.47 (s) | 23.83 |

While specific studies on the conformational analysis of this compound are not extensively documented, the planarity of the β-lactam ring is a key feature of azetidin-2-ones. The puckering of the four-membered ring and the orientation of the substituents are crucial for its biological activity. In related azetidin-2-one (B1220530) structures, the lactam and adjacent phenyl rings have been observed to be approximately co-planar. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the through-space proximity of protons, which is vital for stereochemical assignment. For instance, NOE correlations between the methyl group protons and the protons of the propen-2-yl group would help to define their relative orientation. The analysis of proton-proton coupling constants (J-values) from high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of stereochemistry. In similar β-lactam structures, trans stereochemistry has been assigned based on small coupling constants (e.g., J = 2.48 Hz) between protons on the azetidinone ring. nih.gov

Variable temperature (VT) NMR studies could reveal information about dynamic processes such as ring-puckering or restricted rotation around single bonds. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which would indicate the presence of conformational exchange processes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic absorption band for β-lactams is the carbonyl (C=O) stretching vibration, which typically appears at a high frequency due to ring strain. For this compound, the IR spectrum shows a strong absorption band at 1526.9 cm⁻¹, which is assigned to the C=N bond of a related imino thioether, not the C=O of the azetidinone. hud.ac.uk However, for azetidin-2-one derivatives in general, the carbonyl absorption is expected in the range of 1701-1765 cm⁻¹. researchgate.net Other notable bands would include C-H stretching vibrations around 2970 cm⁻¹. hud.ac.uk

Interactive Data Table: Key IR Absorption Bands for Azetidin-2-one Derivatives

| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |

| C=O (β-lactam) | 1701-1765 | researchgate.net |

| C-H (aliphatic) | 2930-2970 | hud.ac.uk |

| C=C (alkene) | ~1640 | General |

Raman spectroscopy would provide complementary information, particularly for the C=C stretching vibration of the propen-2-yl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound has confirmed its molecular formula. hud.ac.uk

The fragmentation pathways of azetidin-2-ones under mass spectrometric conditions can be complex. The initial step often involves the ionization of the molecule. nih.gov Subsequent fragmentation can occur through cleavage of the β-lactam ring, loss of substituents, or rearrangements. nih.gov A plausible fragmentation pathway for this compound could involve the initial loss of the propen-2-yl group or cleavage of the four-membered ring.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. While specific crystallographic data for this compound is not available, studies on related azetidin-2-one compounds have revealed key structural features. nih.gov For instance, the β-lactam ring is generally found to be nearly planar, and the substituents at the C3 and C4 positions can adopt either a cis or trans configuration. The determination of these stereochemical relationships is crucial for understanding the molecule's biological activity. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

The fundamental principle behind these techniques lies in the differential interaction of chiral molecules with left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, interact with polarized light in an equal but opposite manner. libretexts.orgwikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. An achiral molecule will not exhibit a CD spectrum. For a chiral molecule, its two enantiomers will produce CD spectra that are mirror images of each other, with positive and negative signals (Cotton effects) of equal magnitude at the same wavelengths.

The intensity of a CD signal is directly proportional to the concentration of the chiral substance and, crucially, to the enantiomeric excess. A racemic mixture (50:50 of each enantiomer) will have a net CD signal of zero. For a sample with an excess of one enantiomer, the magnitude of the CD signal at a specific wavelength (typically at the peak of a Cotton effect) can be used to quantify the enantiomeric excess.

The determination of enantiomeric excess using CD spectroscopy typically involves the following steps:

Measurement of Pure Enantiomer: The CD spectrum of a pure enantiomer (either (R) or (S)) is recorded to identify the wavelength of maximum absorption (λmax) and its corresponding molar ellipticity.

Calibration Curve: A series of samples with known enantiomeric excess are prepared and their CD signals at the chosen λmax are measured. A calibration curve is then plotted with the CD intensity versus the known enantiomeric excess.

Analysis of Unknown Sample: The CD spectrum of the sample with unknown enantiomeric excess is recorded under the same conditions, and its signal intensity at λmax is measured. The enantiomeric excess of the unknown sample can then be determined by interpolation from the calibration curve.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also be employed for the determination of enantiomeric excess, even in the solid phase. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, the two enantiomers of a chiral molecule will rotate plane-polarized light to an equal degree but in opposite directions (dextrorotatory, (+), and levorotatory, (-)). libretexts.orgwikipedia.org

The magnitude of the optical rotation is proportional to the concentration of the chiral substance and its enantiomeric excess. The specific rotation, [α], is a characteristic property of a chiral compound. By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:

ee (%) = ( [α]observed / [α]max ) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

ORD curves can be classified as plain curves, which show a steady increase or decrease in rotation with decreasing wavelength, or anomalous curves, which exhibit peaks and troughs known as the Cotton effect in the vicinity of an absorption band. amrita.edu The sign of the Cotton effect can provide information about the absolute configuration of the molecule.

The following table illustrates hypothetical data for the determination of enantiomeric excess of this compound using chiroptical methods.

| Sample | Enantiomeric Excess (%) | Hypothetical CD Signal (mdeg at λmax) | Hypothetical Optical Rotation [α]D |

| Pure (S)-enantiomer | 100 | +15.0 | +50.0° |

| Pure (R)-enantiomer | -100 | -15.0 | -50.0° |

| Sample A | 90 | +13.5 | +45.0° |

| Sample B | 50 | +7.5 | +25.0° |

| Racemic Mixture | 0 | 0.0 | 0.0° |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. arxiv.org For 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one, DFT methods can be employed to optimize the molecular geometry and compute key electronic parameters that govern its stability and reactivity.

Key electronic properties that would be determined include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density and Charge Distribution: Mapping the electron density reveals the distribution of charge across the molecule. In azetidin-2-ones, the carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the influence of the adjacent nitrogen atom. This electrophilicity is a key factor in its susceptibility to nucleophilic attack.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons; localized on the C=O bond. |

| HOMO-LUMO Gap | 6.5 eV | Indicates kinetic stability; a moderate gap suggests controlled reactivity. |

| Dipole Moment | ~3.5 D | Indicates a highly polar molecule, affecting solubility and interactions. |

| Charge on C=O Carbon | +0.65 e | Confirms the high electrophilicity of the carbonyl carbon. |

Table 1: Illustrative electronic properties of this compound calculated using DFT. These values are typical for substituted β-lactams and serve as examples of expected computational outputs.

Analysis of Ring Strain Energy and its Correlation with Reactivity

The defining characteristic of the azetidin-2-one (B1220530) ring is its significant ring strain. This strain arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbon and 120° for sp²-hybridized carbon and nitrogen) to form the constrained four-membered ring. This inherent strain is a primary driver of the ring's chemical reactivity, particularly its susceptibility to ring-opening reactions.

The total strain energy for the parent azetidinone ring is substantial and makes the amide bond within the ring significantly more reactive than an acyclic amide. For this compound, the presence of two substituents at the C4 position (a gem-disubstituted pattern) further influences this strain. Computational models can precisely quantify this strain energy. The correlation is direct: a higher ring strain generally leads to a lower activation barrier for reactions that relieve this strain, such as nucleophilic acyl substitution, which proceeds via ring opening. khanacademy.org

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for mapping out potential reaction pathways, identifying intermediates, and calculating the geometries and energies of transition states. arxiv.orgcecam.org For this compound, a key reaction to model would be the hydrolysis of the β-lactam ring, a process central to the mechanism of action of β-lactam antibiotics.

A typical computational workflow for this analysis involves:

Modeling Reactants and Products: The geometries of the azetidinone and the attacking nucleophile (e.g., a hydroxide ion) are optimized, as is the ring-opened product.

Locating the Transition State (TS): Advanced algorithms are used to find the highest energy point along the reaction coordinate, which corresponds to the transition state. For β-lactam hydrolysis, this TS would involve the formation of a tetrahedral intermediate at the carbonyl carbon.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting the reaction rate.

These calculations can predict how the methyl and isopropenyl substituents at C4 sterically and electronically influence the approach of a nucleophile and the stability of the transition state.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations often focus on a single, lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a comprehensive picture of the molecule's conformational landscape. mdpi.com

For this compound, an MD simulation would explore:

Ring Puckering: The four-membered ring is not perfectly planar. MD simulations can reveal the accessible puckered conformations and the energy barriers between them.

Substituent Rotation: The simulation would show the rotational freedom of the methyl and isopropenyl groups and identify the most stable (lowest energy) orientations.

This information is crucial for understanding how the molecule's shape might change upon interacting with other molecules, such as a solvent or a biological receptor.

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

Theoretical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this molecule, a key predicted signal would be the carbonyl (C=O) stretching frequency. Due to ring strain, the C=O bond in β-lactams is shifted to a higher wavenumber (typically 1760-1790 cm⁻¹) compared to acyclic amides (~1650 cm⁻¹). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help assign peaks in an experimental spectrum and confirm the connectivity and stereochemistry of the molecule.

| Parameter | Typical Calculated Value | Typical Experimental Range |

| IR Frequency | ||

| β-Lactam C=O Stretch | ~1775 cm⁻¹ | 1760 - 1790 cm⁻¹ |

| ¹H NMR Shift (ppm) | ||

| C3-H₂ | 2.8 - 3.2 ppm | 2.7 - 3.5 ppm |

| C4-CH₃ | 1.3 - 1.6 ppm | 1.2 - 1.7 ppm |

| ¹³C NMR Shift (ppm) | ||

| Carbonyl Carbon (C2) | ~170 ppm | 168 - 175 ppm |

| Quaternary Carbon (C4) | 55 - 65 ppm | 50 - 70 ppm |

Table 2: Comparison of typical calculated and experimental spectroscopic data for a 4,4-disubstituted azetidin-2-one. These values provide a reference for the expected spectroscopic signature of the title compound.

Rationalization of Substituent Effects on Reactivity and Selectivity

The substituents on the azetidin-2-one ring play a critical role in modulating its reactivity and controlling the stereoselectivity of its formation (e.g., in a Staudinger synthesis). pku.edu.cnorganic-chemistry.org The 4-Methyl and 4-(prop-1-en-2-yl) groups on the title compound exert distinct effects:

Electronic Effects: Both the methyl and isopropenyl groups are weakly electron-donating through induction. This can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ring, but this effect is generally minor compared to the overwhelming influence of ring strain.

Steric Effects: The gem-disubstitution at the C4 position creates significant steric hindrance. This bulkiness can shield the β-lactam ring from nucleophilic attack, potentially slowing down reactions like hydrolysis. In synthesis via the Staudinger [2+2] cycloaddition, the nature of substituents on the ketene (B1206846) precursor heavily influences the stereochemical outcome (cis vs. trans). researchgate.netwikipedia.org While the title compound lacks substituents at C3, the C4 groups would still play a role in directing the approach of the imine during the cyclization step. Computational modeling of the Staudinger reaction's transition states can rationalize why certain diastereomers are favored. acs.org

Future Research Directions in 4 Methyl 4 Prop 1 En 2 Yl Azetidin 2 One Chemistry

Development of Novel and More Efficient Synthetic Routes

While the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a cornerstone for β-lactam synthesis, future research will likely focus on developing more efficient, sustainable, and scalable routes to 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one. mdpi.commdpi.comresearchgate.net The classic approach often involves generating ketenes from acyl chlorides with a tertiary amine, which are then trapped by imines. mdpi.comderpharmachemica.com However, this method can have limitations in terms of substrate scope and stereoselectivity.

Future avenues include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of azetidinones, often leading to higher yields and shorter reaction times in solvent-free or eco-friendly solvent conditions. derpharmachemica.comrdd.edu.iq Developing a microwave-assisted protocol for the cycloaddition leading to this compound could offer a significant improvement in efficiency. rdd.edu.iq

Alternative Cyclization Strategies: Research into different cyclization methods, such as those starting from β-amino acids or using intramolecular N-C4 cyclization of chiral precursors, could provide alternative pathways. derpharmachemica.comresearchgate.net These methods may offer better control over stereochemistry, a crucial aspect for biological applications.

Green Chemistry Approaches: The use of greener solvents, reducing the number of synthetic steps, and employing atom-economical reactions like cycloadditions are central to modern organic synthesis. mdpi.comrdd.edu.iq Future work should aim to develop a synthetic route that aligns with these principles, minimizing waste and environmental impact.

| Synthetic Approach | Potential Advantages for Synthesis | Key Considerations |

| Staudinger Cycloaddition | Versatile and widely applicable for β-lactam formation. mdpi.comresearchgate.net | Requires careful control of stereoselectivity; ketene precursors can be reactive. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, and greener process. derpharmachemica.comrdd.edu.iq | Requires optimization of reaction conditions (power, temperature, time). |

| Intramolecular Cyclization | Can offer high stereocontrol starting from chiral precursors. researchgate.net | Synthesis of the linear precursor may be multi-stepped. |

Exploration of New Reaction Pathways and Mechanistic Insights

The reactivity of this compound is dictated by the inherent ring strain of the β-lactam (approximately 25.4 kcal/mol) and the presence of the versatile prop-1-en-2-yl group. globalresearchonline.netrsc.org The strained amide bond is susceptible to nucleophilic attack, making ring-opening reactions a primary pathway for functionalization. globalresearchonline.net

Future research should focus on:

Controlled Ring-Opening: Investigating selective hydrolytic or aminolytic cleavage of the β-lactam ring to produce valuable β-amino acid derivatives. The conditions for such reactions can influence the products, as seen in the dual-path fragmentation of other substituted azetidinones. rsc.org

Side-Chain Modifications: The prop-1-en-2-yl substituent offers a handle for a wide range of transformations, including oxidation, reduction, cycloaddition, and polymerization reactions, without disturbing the core azetidinone ring. Exploring these pathways could lead to a diverse library of novel compounds.

Mechanistic Studies: A deeper understanding of the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. This includes detailed kinetic studies and the identification of reaction intermediates to elucidate the complex stereochemical outcomes of cycloaddition reactions. mdpi.com

Design and Synthesis of Advanced Azetidinone Analogues with Unique Structural Features

The design and synthesis of analogues are critical for probing structure-activity relationships (SAR) and developing compounds with tailored properties. For this compound, future work could systematically modify the core structure.

Key strategies for analogue design include:

Substitution at N1 and C3: Introducing a variety of substituents on the nitrogen atom (N1) and the C3 position of the ring. For example, incorporating aryl groups, such as a 3,4,5-trimethoxyphenyl ring, has been a strategy in the development of anti-mitotic agents. nih.govnih.gov

Creation of Spirocyclic Systems: Synthesizing spiro-fused azetidinones, where the C4 carbon is part of another ring system, can introduce significant conformational rigidity and novel three-dimensional shapes. globalresearchonline.net

Hybrid Molecules: Linking the azetidinone core to other biologically active heterocycles like oxadiazoles, thiadiazoles, or quinolines can create hybrid molecules with potentially synergistic or novel biological activities. mdpi.comnih.govnih.gov For instance, novel trisubstituted azetidin-2-one (B1220530) derivatives have been designed as analogues of the vascular targeting agent combretastatin (B1194345) A-4. nih.gov

Application of Emerging Catalytic Technologies for Azetidinone Transformations

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of chemical reactions. The application of modern catalytic technologies to the synthesis and transformation of this compound is a promising research direction.

Emerging areas include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective β-lactam synthesis is a major goal. mdpi.com Applying asymmetric catalysts to the Kinugasa reaction or the Staudinger synthesis could provide direct access to enantiomerically pure forms of the target compound and its analogues. mdpi.com

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction for synthesizing azetidines, represent a modern and sustainable approach. rsc.orgresearchgate.net Exploring the use of photocatalysis in the Staudinger synthesis from diazo compounds is an emerging research area that could be applied here. mdpi.com

Metal-Catalyzed Reactions: Transition-metal catalysis (e.g., using palladium, rhodium, or copper) can enable novel transformations. For example, Cu(I)-catalyzed intramolecular C-N coupling has been used to create 4-alkylidene-2-azetidinones, and Rh(I)-catalyzed oxygenative [2+2] cycloaddition offers another route to the β-lactam core. rsc.orgresearchgate.net

| Catalytic Technology | Potential Application in Azetidinone Chemistry |

| Asymmetric Catalysis | Enantioselective synthesis of chiral β-lactams. mdpi.com |

| Photocatalysis | Sustainable and novel cycloaddition pathways. mdpi.comrsc.org |

| Transition-Metal Catalysis | C-H amination, carbonylative cycloadditions, and C-N coupling reactions. rsc.orgresearchgate.net |

Deepening Theoretical Understanding of Azetidinone Reactivity and Stability

Computational chemistry and theoretical studies provide invaluable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental work. For this compound, a deeper theoretical understanding could guide future synthetic and mechanistic studies.

Key research objectives include:

Strain and Stability Analysis: Quantifying the ring strain and understanding how substituents at the C4 position influence the stability and planarity of the azetidinone ring. X-ray crystallographic studies of related compounds show that the ring is essentially planar, but substituents can cause deviations. globalresearchonline.net

Reaction Pathway Modeling: Using computational methods like Density Functional Theory (DFT) to model reaction mechanisms, such as the Staudinger cycloaddition. This can help explain observed stereoselectivity and predict the feasibility of new reaction pathways. mdpi.com

Spectroscopic Correlation: Correlating theoretical predictions with experimental spectroscopic data (e.g., IR, NMR). For instance, the increased C=O stretching frequency in the IR spectrum of strained β-lactams is a key indicator of their enhanced electrophilicity and reactivity. globalresearchonline.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. This is particularly relevant for reactions that are highly exothermic or involve reactive intermediates. nih.govresearchgate.net

Future research should aim to:

Develop Continuous-Flow Synthesis: Designing a flow reactor setup for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can improve reaction yield and safety, especially for exothermic processes like epichlorohydrin (B41342) aminolysis used in some azetidine (B1206935) syntheses. nih.govresearchgate.net

Manage Reactive Intermediates: Flow technology is particularly adept at handling highly reactive or unstable intermediates, such as ketenes or lithiated species, by generating and consuming them in situ. uniba.itfigshare.com This could enable new synthetic routes that are impractical in batch mode.

Automated Analogue Synthesis: Integrating flow chemistry with automated platforms and machine learning algorithms can accelerate the discovery of new analogues. researchgate.net Such systems can rapidly synthesize and screen a library of related compounds by systematically varying reactants and conditions, facilitating the exploration of structure-activity relationships.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Methyl-4-(prop-1-en-2-yl)azetidin-2-one derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions of Schiff bases or hydrazide precursors. For example, 1,3,4-oxadiazole/thiadiazole rings can be introduced via condensation with substituted phenyl groups under acidic conditions . Schiff base intermediates are often generated using aromatic aldehydes, followed by cyclization with chloroacetyl chloride to form the azetidin-2-one core . Reactivity studies with reagents like lithium aluminium hydride have demonstrated unexpected dehalogenation pathways, which require careful optimization of reaction conditions .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

- Methodological Answer :

- FTIR and NMR : Confirm the β-lactam ring (C=O stretch at ~1750 cm⁻¹) and substituent geometry (e.g., prop-1-en-2-yl group via -NMR coupling constants) .

- X-ray crystallography : Use SHELX software for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···O interactions in the azetidinone ring) . WinGX/ORTEP can visualize molecular packing and validate graph-set analysis for hydrogen-bond patterns .

Advanced Research Questions

Q. How can experimental designs assess the anticancer activity of this compound derivatives?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., SiHa cervical cancer, B16F10 melanoma) using MTT assays. Compound 6 (IC = 0.1 μM in SiHa) showed selectivity over hepatocytes (IC = 10 μM), requiring dose-response validation across 3+ biological replicates .

- Apoptosis assays : Treat cells with derivatives (e.g., 6, 8, 14) and quantify caspase-3 activation via flow cytometry. Compare results with tubulin polymerization inhibition data, as seen in chiral diaryl-substituted analogues targeting microtubule dynamics .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic activation.

- Validation steps :

Replicate experiments under standardized conditions (e.g., serum-free media, matched incubation times).

Use orthogonal assays (e.g., ATP-based viability tests alongside MTT).

Perform pharmacokinetic profiling to assess membrane permeability (e.g., PAMPA for BBB penetration prediction) .

- Example: Compound 6 exhibited 12-fold higher potency in melanoma vs. hepatocytes, suggesting tissue-specific metabolic stability .

Q. What computational strategies predict structure-activity relationships (SAR) for antitumor derivatives?

- Methodological Answer :

- Molecular docking : Align derivatives with tubulin’s colchicine-binding site (PDB: 1SA0). Prioritize compounds with hydrogen bonds to αTyr224 and hydrophobic interactions with βVal238 .

- QSAR modeling : Use descriptors like logP, polar surface area, and dipole moment to correlate with IC. Validate models with leave-one-out cross-validation (R > 0.8) .

Q. How can antimicrobial activity be optimized against drug-resistant strains?

- Methodological Answer :

- Scaffold modification : Introduce trihydroxy benzamido groups to enhance hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Derivatives with electron-withdrawing substituents (e.g., -NO) showed 4-fold lower MICs against Mycobacterium tuberculosis .

- Synergy studies : Combine azetidin-2-ones with β-lactamase inhibitors (e.g., clavulanic acid) to counteract resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.